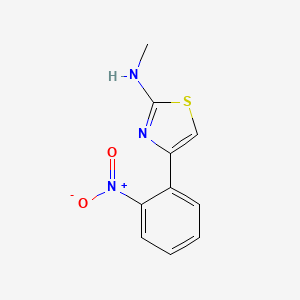

N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine

Descripción

Propiedades

IUPAC Name |

N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-11-10-12-8(6-16-10)7-4-2-3-5-9(7)13(14)15/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVLTSPWCPQVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Properties and Synthetic Methodologies of N-Methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine

Executive Summary

N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine (CAS: 1007563-29-2) is a highly functionalized heterocyclic compound belonging to the 2-aminothiazole class [[1]](). Aminothiazoles are recognized as privileged scaffolds in modern drug discovery, frequently utilized as core pharmacophores in kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds 2. This technical guide provides an in-depth analysis of the compound’s structural rationale, a self-validating synthetic protocol based on the classical Hantzsch thiazole synthesis, and standardized workflows for its integration into biological screening assays.

Structural and Mechanistic Rationale

The molecular architecture of N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine is specifically tuned for distinct pharmacodynamic interactions. As an Application Scientist, understanding the "why" behind this structure is critical for structure-activity relationship (SAR) optimization:

-

The 1,3-Thiazole Core: Acting as a bioisostere for pyridine and benzene rings, the thiazole core offers a unique electron distribution that facilitates hydrogen bonding through the nitrogen atom (acting as an H-bond acceptor) and enables robust π -stacking interactions within protein binding pockets 3.

-

N-Methyl Substitution: The methylation of the exocyclic amine at position 2 is a deliberate design choice. It restricts the number of hydrogen bond donors to exactly one. This precise control is critical when targeting specific microenvironments (such as kinase hinge regions), preventing promiscuous off-target binding while modulating the compound's overall lipophilicity 3.

-

2-Nitrophenyl Group: Positioned at carbon-4, the ortho-nitro substitution introduces significant steric bulk. This steric clash prevents the phenyl ring from achieving coplanarity with the thiazole core, locking the molecule into a specific dihedral conformation that fits selectively into deep hydrophobic pockets. Furthermore, the nitro group serves as a strong bidentate hydrogen bond acceptor 4.

Physicochemical Properties

To facilitate assay development and computational modeling, the core quantitative properties of the compound are summarized below [[1]]():

| Property | Value |

| Chemical Name | N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine |

| CAS Registry Number | 1007563-29-2 |

| Molecular Formula | C₁₀H₉N₃O₂S |

| Molecular Weight | 235.26 g/mol |

| Melting Point | 165 - 166 °C |

| Hydrogen Bond Donors | 1 (Exocyclic NH) |

| Hydrogen Bond Acceptors | 4 (Nitro O=2, Thiazole N=1, Amine N=1) |

Standardized Synthesis Protocol (Hantzsch Method)

The most robust and high-yielding method for synthesizing 2-amino-4-arylthiazoles is the classical Hantzsch thiazole synthesis 5. This protocol utilizes the condensation of an α -haloketone with a thiourea derivative.

Mechanistic Rationale for Experimental Choices

-

Solvent (Ethanol): Ethanol is a protic solvent that stabilizes the leaving bromide ion during the initial SN2 nucleophilic attack by the thiourea sulfur. Its boiling point (78 °C) provides the exact thermal energy required to overcome the dehydration barrier of the intermediate hydroxythiazoline without causing thermal degradation 6.

-

Reagent (N-Methylthiourea): Using N-methylthiourea directly installs the N-methyl group during cyclization. This avoids a secondary, non-selective methylation step on a primary aminothiazole, which would inevitably yield a mixture of mono- and di-alkylated byproducts 2.

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-bromo-2'-nitroacetophenone in absolute ethanol to achieve a 0.5 M concentration.

-

Nucleophilic Addition: Add 1.1 equivalents of N-methylthiourea to the stirring solution. The slight excess ensures complete consumption of the electrophile.

-

Cyclization (Reflux): Heat the mixture to reflux (80 °C) for 2 to 4 hours.

-

Self-Validation Point: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the UV-active spot corresponding to the starting α -bromoketone completely disappears 5.

-

-

Workup & Neutralization: Cool the mixture to room temperature. The product initially forms as a hydrobromide salt. Pour the mixture into a 5% Na2CO3 aqueous solution to neutralize the HBr and precipitate the free base 5.

-

Causality: Isolating the free base is strictly required for downstream biological assays; the hydrobromide salt can artificially lower the pH of in vitro assay buffers and unpredictably alter compound solubility.

-

-

Purification: Filter the precipitated solid, wash sequentially with cold water and cold ethanol, and dry in a vacuum oven at 60 °C 5.

Figure 1: Hantzsch thiazole synthesis workflow for N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine.

Analytical Characterization

To ensure the integrity of the synthesized batch, the following analytical profiles must be validated prior to biological screening:

-

¹H NMR (DMSO-d₆): Confirm the formation of the thiazole ring by identifying the distinct singlet around 7.2–7.5 ppm corresponding to the isolated C5-proton. The N-methyl group should appear as a doublet (coupling to the NH) or a broad singlet near 2.9 ppm. The ortho-substituted phenyl protons will present as a complex multiplet shifted downfield (7.5–8.0 ppm) due to the electron-withdrawing nature of the nitro group.

-

LC-MS: A prominent [M+H]+ peak at m/z 236.2 is expected, confirming the molecular weight of 235.26 g/mol .

Biological Applications & Screening Workflows

Aminothiazoles like N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine are frequently integrated into high-throughput screening (HTS) libraries for drug discovery 3.

Screening Protocol Guidelines:

-

Stock Preparation: Dissolve the free base in 100% DMSO to create a 10 mM stock solution. The compound's lipophilicity ensures stability in DMSO for up to 6 months when stored at -20 °C.

-

Assay Integration: When diluting the compound into aqueous assay buffers (e.g., for kinase inhibition profiling or Minimum Inhibitory Concentration (MIC) assays), it is imperative to maintain the final DMSO concentration below 1%. Exceeding this threshold can induce solvent-mediated cytotoxicity or target protein denaturation, leading to false positives.

Figure 2: Standard biological screening and SAR optimization workflow for aminothiazoles.

Sources

- 1. N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine CAS#: 1007563-29-2 [m.chemicalbook.com]

- 2. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 3. Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics and Synthetic Profiling of N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine: A Technical Guide for Drug Development

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, navigating the balance between structural novelty and physicochemical viability is critical. The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, prominently featured in kinase inhibitors, antimicrobial agents, and SIRT1 activators[1]. Specifically, N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine (CAS: 1007563-29-2) serves as a highly versatile building block[2].

The presence of the ortho-nitro group provides a unique steric and electronic environment, while also serving as a synthetic handle for downstream cyclization into complex heterocycles like imidazo[2,1-b]thiazoles[1]. This whitepaper details the physicochemical properties, structural liabilities, and a self-validating synthetic protocol for this compound, designed to ensure high-fidelity reproducible results in your laboratory.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine is paramount for predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile before integrating it into a larger drug discovery pipeline.

Quantitative Data Summary

Table 1: Physicochemical Parameters of N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine

| Property | Value | Source / Method |

| Chemical Name | N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine | IUPAC Nomenclature |

| CAS Registry Number | 1007563-29-2 | ChemicalBook[2] |

| Molecular Formula | C10H9N3O2S | ChemicalBook[2] |

| Molecular Weight | 235.26 g/mol | ChemicalBook[2] |

| Melting Point | 165 – 166 °C | ChemicalBook[2] |

| Hydrogen Bond Donors | 1 (-NH) | Structural Analysis |

| Hydrogen Bond Acceptors | 5 (-NO2, N, S) | Structural Analysis |

| Topological Polar Surface Area | ~86.9 Ų | In silico estimation |

| Estimated LogP | 2.5 – 3.0 | In silico estimation |

| Lipinski Rule of 5 | Compliant (0 violations) | Structural Analysis |

Causality in Druggability & ADMET Liabilities

-

Lipophilicity & Permeability: With an estimated LogP of ~2.8 and a MW of 235.26, the molecule sits comfortably within the optimal zone for oral bioavailability. The N-methyl group reduces the hydrogen bond donor count compared to a primary amine, slightly increasing lipophilicity and passive membrane permeability.

-

Metabolic Liabilities (The Nitro Toxicophore): The ortho-nitro group is a known structural alert. In biological systems, nitroreductases can reduce the nitro group to a reactive hydroxylamine intermediate, potentially leading to Ames-positive mutagenicity. Therefore, in drug development, this compound is primarily utilized as a synthetic intermediate rather than a final Active Pharmaceutical Ingredient (API).

Synthetic Methodology: The Hantzsch Thiazole Condensation

The most robust and scalable method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis[3]. This bimolecular condensation involves an α-haloketone and a thiourea derivative.

Reaction Mechanism & Causality

-

Nucleophilic Attack: The sulfur atom of N-methylthiourea (which is softer and more nucleophilic than the nitrogen) attacks the α-carbon of 2-bromo-1-(2-nitrophenyl)ethan-1-one, displacing the bromide leaving group.

-

Cyclization: The intermediate undergoes intramolecular cyclization where the nitrogen of the thiourea attacks the highly electrophilic carbonyl carbon.

-

Dehydration: Subsequent loss of a water molecule yields the fully aromatized thiazole ring as a hydrobromide salt.

Self-Validating Experimental Protocol

Objective: Synthesis and isolation of pure N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(2-nitrophenyl)ethan-1-one (1.0 equiv, 10 mmol) in 30 mL of absolute ethanol.

-

Expert Rationale: Ethanol is chosen because it solubilizes both starting materials at elevated temperatures and supports the dehydration step without causing unwanted solvolysis side-reactions.

-

-

Reagent Addition: Add N-methylthiourea (1.1 equiv, 11 mmol) in one portion.

-

Reflux & In-Process Control (IPC): Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1).

-

Self-Validation Check: The disappearance of the starting bromoketone (which is highly UV active) and the appearance of the product mass (m/z [M+H]+ = 236) confirms reaction progression[3]. Do not proceed to cooling until the electrophile is fully consumed.

-

-

Isolation of the Salt: Cool the reaction to room temperature. The product typically precipitates as the hydrobromide salt. Filter and wash the filter cake with cold ethanol (10 mL).

-

Free-Basing (Aqueous Workup): Suspend the solid in 50 mL of deionized water and neutralize with saturated aqueous Na2CO3 until pH 8 is reached. Extract with Ethyl Acetate (3 x 30 mL).

-

Expert Rationale: The basic thiazole nitrogen is protonated by the liberated HBr during the reaction. Neutralization is mandatory to break the salt and partition the free base into the organic layer[1].

-

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from hot 1,2-dichloroethane to yield the pure product (Melting point 165-166 °C)[2].

Fig 1. Step-by-step synthetic workflow and in-process controls for the Hantzsch thiazole synthesis.

Downstream Applications and Pharmacophore Utility

The true value of N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine lies in its derivatization potential. The ortho-nitro group can be smoothly reduced (e.g., using Fe/HCl, or Pd/C with H2) to yield an ortho-aniline derivative[1]. This resulting aniline is a highly versatile nucleophile.

-

Imidazo[2,1-b]thiazoles: The 2-aminothiazole nitrogen can be further reacted with α-haloketones to form bicyclic imidazo[2,1-b]thiazole systems, which are potent SIRT1 activators and kinase inhibitors[1].

-

Amide Coupling: The secondary amine (N-methyl) can be acylated, though its nucleophilicity is attenuated by resonance with the thiazole ring.

Fig 2. Downstream derivatization pathways of the 2-nitrophenyl thiazole scaffold.

References

-

[2] Title: N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine CAS#: 1007563-29-2 Source: ChemicalBook URL:

-

[1] Title: Discovery of Imidazo[1,2-b]thiazole Derivatives as Novel SIRT1 Activators Source: Journal of Medicinal Chemistry - ACS Publications URL:

-

[3] Title: On-the-Fly Mass Spectrometry in Digital Microfluidics Enabled by a Microspray Hole: Toward Multidimensional Reaction Monitoring in Automated Synthesis Platforms Source: Analytical Chemistry - ACS Publications URL:

Sources

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Profiling of N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine (CAS 1007563-29-2)

Executive Summary

In contemporary medicinal chemistry, the 2-aminothiazole motif is recognized as a privileged scaffold, frequently deployed as the pharmacophoric core in kinase inhibitors, antimicrobial agents, and central nervous system (CNS) modulators. N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine , formally identified by the CAS Registry Number 1007563-29-2 , represents a highly functionalized and versatile chemical building block[1].

The strategic placement of an ortho-nitro group on the phenyl ring provides a unique steric and electronic environment. More importantly, it serves as a critical synthetic handle. Through selective reduction, the nitro group can be converted into an aniline derivative, unlocking vast potential for downstream diversification via amide coupling or cyclization into complex polycyclic heterocycles[2]. This whitepaper provides a rigorous, causality-driven guide to the synthesis, analytical validation, and pharmacological utility of this compound.

Physicochemical Profiling

Understanding the physicochemical parameters of CAS 1007563-29-2 is critical for predicting its behavior in biological systems and optimizing its formulation. The table below summarizes the core quantitative data[1][3].

| Property | Quantitative Value / Description |

| Chemical Name | N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine |

| CAS Registry Number | 1007563-29-2 |

| Molecular Formula | C₁₀H₉N₃O₂S |

| Molecular Weight | 235.26 g/mol |

| Monoisotopic Mass | 235.0415 Da |

| Hydrogen Bond Donors | 1 (Secondary amine N-H) |

| Hydrogen Bond Acceptors | 5 (Nitro O=2, Thiazole N=1, Amine N=1, Thioether S=1) |

| Rotatable Bonds | 2 (Aryl-thiazole C-C, N-methyl C-N) |

| Key Structural Motifs | 2-Aminothiazole core, ortho-nitrophenyl ring |

Chemical Synthesis: The Hantzsch Thiazole Methodology

The most robust and widely utilized method for constructing 2-aminothiazole scaffolds is the Hantzsch thiazole synthesis[4]. This one-pot condensation reaction between an α-haloketone and a thiourea derivative is highly efficient and scalable[5].

To synthesize N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine, the specific precursors are 2-bromo-1-(2-nitrophenyl)ethanone and N-methylthiourea [6].

Step-by-Step Experimental Protocol

As a Senior Application Scientist, it is imperative to understand why each step is performed, ensuring the protocol is a self-validating system rather than a blind recipe.

-

Step 1: Reagent Preparation & Solvation

-

Action: Dissolve 1.0 equivalent of N-methylthiourea in anhydrous ethanol. Slowly add 1.0 equivalent of 2-bromo-1-(2-nitrophenyl)ethanone to the stirring solution.

-

Causality: Ethanol is selected as the solvent because its protic nature stabilizes the polar transition states during the initial nucleophilic attack of the sulfur atom onto the α-carbon of the haloketone[4].

-

-

Step 2: S-Alkylation & Cyclization (Reflux)

-

Action: Elevate the reaction temperature to reflux (78°C) and maintain for 2–3 hours.

-

Causality: The boiling point of ethanol provides the precise thermal energy required to drive the endothermic cyclization and subsequent dehydration steps without causing thermal degradation of the sensitive nitro group.

-

Self-Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the UV-active α-haloketone spot and the emergence of a lower-Rf, highly fluorescent thiazole spot confirms the progression of the cyclization.

-

-

Step 3: Neutralization & Precipitation

-

Action: Cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate ( NaHCO3 ) until the pH reaches 7.5–8.0.

-

Causality: The reaction generates hydrobromic acid (HBr) as a byproduct. While the acid catalyzes the dehydration step, excess HBr will protonate the basic N-methylamine group, keeping the product water-soluble. Neutralization forces the free-base aminothiazole to precipitate out of the aqueous-ethanolic solution.

-

-

Step 4: Isolation & Purification

-

Action: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from an ethanol/water mixture to yield the pure product.

-

Hantzsch Thiazole Synthesis Mechanism and Workflow for CAS 1007563-29-2.

Analytical Validation System

To guarantee scientific integrity, the synthesized batch must be subjected to a rigorous, multi-modal analytical validation workflow.

-

High-Performance Liquid Chromatography (HPLC-UV):

-

Purpose: Assess compound purity.

-

Criteria: A single sharp peak at 254 nm indicates >95% purity, validating the efficacy of the recrystallization step.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: Confirm molecular weight.

-

Criteria: The presence of a dominant [M+H]+ ion peak at m/z 236.0 confirms the successful condensation and dehydration of the precursors.

-

-

Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d6):

-

Purpose: Verify structural connectivity.

-

Criteria: The defining diagnostic signal is the isolated singlet for the thiazole C5-H proton, typically appearing between 7.0–7.5 ppm. The N-methyl group will appear as a doublet (coupling to the N-H proton) or a broad singlet around 2.8–3.0 ppm.

-

Pharmacological Utility & Downstream Derivatization

The true value of CAS 1007563-29-2 lies in its utility as an advanced intermediate in drug discovery. Aminothiazole derivatives are well-documented for their antiproliferative activity, often acting as potent inhibitors of critical oncogenic kinases (e.g., EGFR, CDK)[6][7].

The ortho-nitro group is a strategic placeholder. By subjecting CAS 1007563-29-2 to catalytic hydrogenation (using Pd/C and H2 gas) or chemical reduction (using SnCl2 ), the nitro group is reduced to a primary aniline. This aniline acts as a highly reactive nucleophilic handle, allowing medicinal chemists to perform parallel amide coupling reactions with diverse acyl chlorides or carboxylic acids. This workflow rapidly generates focused libraries of novel chemical entities for high-throughput screening (HTS) against biological targets.

Downstream Derivatization Workflow for High-Throughput Drug Discovery.

References

- N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine-1007563-29-2 - Thoreauchem. Thoreauchem.

- 1007563-29-2|N-Methyl-4-(2-nitrophenyl)-1,3-thiazol-2 ... - BLDpharm. BLDpharm.

- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine - MDPI. MDPI.

- Computer-Aided Retrosynthesis for Greener and Optimal Total Synthesis of a Helicase-Primase Inhibitor Active Pharmaceutical Ingredient | JACS Au.

- Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiprolifer

- N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine | 1421372-94-2. ChemicalBook.

Sources

- 1. N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine-1007563-29-2 - Thoreauchem [thoreauchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1007563-29-2|N-Methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. bch.ro [bch.ro]

- 7. N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine | 1421372-94-2 [chemicalbook.com]

Structure Elucidation of N-Methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine: A Comprehensive Technical Guide

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, antimicrobial agents, and allosteric modulators[1][2]. The compound N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine presents a highly specific structural elucidation challenge. Its molecular topology features an electronic "push-pull" dynamic: the electron-donating N-methylamine group at C-2 pushes electron density into the thiazole core, while the strongly electron-withdrawing 2-nitrophenyl group at C-4 pulls it away.

As a Senior Application Scientist, it is critical to understand that structural elucidation is not merely a checklist of analytical techniques, but a logical deduction of how these electronic and steric environments dictate physical properties. This whitepaper outlines a self-validating, multi-modal analytical workflow to definitively characterize this molecule.

Strategic Elucidation Workflow

To achieve unambiguous structural verification, a sequential analytical pipeline must be established. Mass spectrometry establishes the molecular formula, NMR maps the atomic connectivity, vibrational spectroscopy confirms orthogonal functional groups, and X-ray diffraction resolves the 3D conformation[3][4].

Fig 1: Multi-modal analytical workflow for 2-aminothiazole structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale

For 2-aminothiazole derivatives, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. The secondary amine on the thiazole ring is highly basic and readily accepts a proton in acidic mobile phases, ensuring robust signal intensity[5].

Experimental Protocol

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Instrument Parameters: Inject 2 µL into a Q-TOF LC-MS system. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and acquire data in ESI+ mode over a mass range of 100–1000 m/z.

-

Data Analysis: The calculated exact mass for C10H9N3O2S is 235.0415 Da. The expected protonated molecular ion [M+H]+ will appear at m/z 236.0488 .

-

MS/MS Fragmentation: Apply a collision energy of 20-30 eV. Expect a diagnostic neutral loss of the nitro group (-46 Da) and subsequent cleavage of the thiazole ring, which is a well-documented fragmentation pathway for oxidized nitrogen functional groups on thiazoles[5].

Nuclear Magnetic Resonance (NMR) Profiling

Causality & Rationale

NMR spectroscopy is the cornerstone for mapping the connectivity of the thiazole core. The solvent of choice is DMSO-d6 . Unlike CDCl3, DMSO-d6 prevents the line broadening of the secondary amine proton via hydrogen bonding and fully solubilizes the polar nitro-aromatic system[4][6].

The electronic "push-pull" system heavily influences the chemical shifts. The electron-donating N-methylamine group shields the thiazole C-5 position, pushing the diagnostic H-5 proton upfield (typically ~7.10 ppm)[7][8]. Conversely, the C-2 carbon is highly deshielded (~169 ppm) due to its position between the electronegative endocyclic nitrogen, sulfur, and the exocyclic amine[9][10][11].

Experimental Protocol

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire 1D 1 H (400 MHz, 16 scans) and 1 C NMR (100 MHz, 1024 scans) spectra at 298 K. Acquire 2D HMBC and HSQC spectra to resolve quaternary carbons.

Quantitative Data Summary

| Position | 1 H NMR (δ ppm, Multiplicity, J in Hz) | 13 C NMR (δ ppm) | Assignment Rationale |

| N-H | 7.80 (br q, 1H, J = 4.5) | - | Broadened by quadrupolar relaxation of N; coupled to N-CH3. |

| N-CH3 | 2.85 (d, 3H, J = 4.5) | 31.2 | Split by the adjacent N-H proton. |

| Thiazole H-5 | 7.10 (s, 1H) | 106.5 | Diagnostic singlet; shielded by C-2 amine electron donation[8][11]. |

| Thiazole C-2 | - | 169.5 | Highly deshielded quaternary carbon flanked by N, S, and NH[10]. |

| Thiazole C-4 | - | 146.2 | Quaternary carbon attached to the nitrophenyl ring. |

| Ar-H3' | 7.95 (dd, 1H, J = 8.0, 1.2) | 124.5 | Deshielded by the adjacent ortho-nitro group. |

| Ar-C2' (NO2) | - | 148.5 | Quaternary carbon bearing the electron-withdrawing NO2 group. |

2D NMR Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is required to prove that the N-methyl group and the nitrophenyl group are attached to the same thiazole core.

Fig 2: Key HMBC (2D NMR) correlations confirming the structural assembly of the fragments.

Vibrational Spectroscopy (FT-IR)

Causality & Rationale

While NMR provides carbon and proton frameworks, FT-IR is essential for orthogonal validation of functional groups that lack protons, specifically the nitro group.

Experimental Protocol

-

Sample Preparation: Place 2 mg of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Acquisition: Apply pressure via the anvil and acquire the spectrum from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 scans).

-

Data Analysis: Look for the self-validating triad of functional groups:

Single-Crystal X-ray Diffraction (SCXRD) & Conformational Analysis

Causality & Rationale

NMR and MS confirm the 2D connectivity, but they cannot definitively capture the static 3D conformation of the molecule. For N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine, SCXRD is critical due to steric hindrance .

The bulky ortho-nitro group on the phenyl ring creates a severe steric clash with the H-5 proton of the thiazole ring. Consequently, the molecule cannot adopt a flat, coplanar geometry. SCXRD will reveal a distinct torsion angle (typically 40°–60°) between the phenyl and thiazole rings[3][13]. This lack of planarity disrupts extended π -conjugation, which directly impacts the molecule's UV-Vis absorption profile and its spatial fit within biological target pockets.

Experimental Protocol

-

Crystallization: Dissolve 20 mg of the compound in a minimum volume of hot Ethanol. Add water dropwise until slight turbidity is observed, then add one drop of Ethanol to clear the solution.

-

Growth: Allow the vial to sit undisturbed at room temperature for 3–5 days to permit slow solvent evaporation.

-

Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo-K α radiation source ( λ = 0.71073 Å) at 100 K. Solve the structure using direct methods and refine using full-matrix least-squares on F2 .

Conclusion

The structural elucidation of N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine requires a rigorous, multi-modal approach. By understanding the causal relationships between the molecule's electronic "push-pull" nature, its steric constraints, and the resulting analytical signals—such as the shielded H-5 NMR singlet, the diagnostic MS/MS nitro loss, and the SCXRD torsion angle—researchers can confidently validate this structure for downstream drug development applications.

Sources

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. Identification of 2-aminothiazolobenzazepine metabolites in human, rat, dog, and monkey microsomes by ion-molecule reactions in linear quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lmaleidykla.lt [lmaleidykla.lt]

- 7. benchchem.com [benchchem.com]

- 8. hgs.osi.lv [hgs.osi.lv]

- 9. researchgate.net [researchgate.net]

- 10. 2-Aminothiazole (96-50-4) 13C NMR spectrum [chemicalbook.com]

- 11. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 12. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Pharmacological Engineering of Nitrophenyl-Thiazole Scaffolds: Mechanisms, Biological Activity, and Experimental Validation

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the strategic integration of privileged scaffolds. The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—is a cornerstone of medicinal chemistry. When functionalized with a nitrophenyl moiety, the resulting nitrophenyl-thiazole compounds exhibit a unique electronic distribution that drastically amplifies their biological activity. This technical guide synthesizes the mechanistic rationale, quantitative efficacy data, and self-validating experimental protocols essential for researchers developing next-generation anticancer, antimicrobial, and anti-inflammatory agents based on this pharmacophore.

Chemical Rationale: The Nitrophenyl-Thiazole Pharmacophore

The biological potency of nitrophenyl-thiazole derivatives is not coincidental; it is a direct result of their structural and electronic properties.

-

The Thiazole Core: The sulfur and nitrogen atoms provide high electron density, which contributes to the molecule's lipophilicity. This ensures excellent membrane permeability, allowing the drug to reach intracellular targets effectively.

-

The Nitrophenyl Substituent: The nitro group ( −NO2 ) is a powerful electron-withdrawing group. When positioned on the phenyl ring, it creates a strong molecular dipole. This asymmetric electronic distribution enhances the compound's ability to form critical hydrogen bonds and electrostatic interactions within the highly conserved ATP-binding pockets of kinases or the active sites of pathogenic enzymes.

Broad-Spectrum Biological Activity Profiles

Anticancer Efficacy via Kinase Inhibition

Nitrophenyl-thiazole derivatives have emerged as potent inhibitors of receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By competitively binding to the VEGFR-2 kinase domain, these compounds block the downstream PI3K/AKT signaling cascade. This blockade forces cancer cells into G1 and G2/M phase cell cycle arrest and ultimately triggers mitochondrial-mediated apoptosis 1. Furthermore, specific derivatives have demonstrated significant DNA synthesis inhibitory effects, outperforming standard chemotherapeutics like cisplatin in in vitro models 2.

VEGFR-2 inhibition pathway by nitrophenyl-thiazole inducing cell cycle arrest and apoptosis.

Antimicrobial and Antifungal Action

The rise of drug-resistant pathogens necessitates novel scaffolds. Nitro-substituted thiazolyl hydrazone derivatives have shown targeted efficacy against pathogenic fungi, such as Candida utilis. The lipophilic thiazole core facilitates penetration through the complex fungal cell wall, while the nitrophenyl group disrupts essential enzymatic processes, achieving Minimum Inhibitory Concentrations (MIC) that warrant further clinical development 3.

Anti-Inflammatory and Antioxidant Modulation

Beyond cytotoxicity, nitrophenylthiazole acetamides have proven highly effective in degenerative disease models. In papain-induced osteoarthritis rat models, these compounds significantly suppressed inflammasome-mediated inflammation by downregulating the mRNA expression of NLRP3, ASC, and caspase-1, while simultaneously boosting endogenous antioxidant defenses (SOD and GSH) 4.

Quantitative Efficacy Data

To facilitate cross-study comparison, the following table summarizes the biological activity metrics of key nitrophenyl-thiazole derivatives across various therapeutic models.

| Compound Designation | Target / Cell Line | Assay Type | Quantitative Value | Reference |

| Compound 4d (3-nitrophenylthiazole) | MDA-MB-231 (Breast Cancer) | VEGFR-2 Inhibition | 1.2- to 2.2-fold G1/G2 arrest | 1 |

| Compound 2 (4-nitrophenylthiazole) | C6 (Rat Glioma) | IC 50 (Cytotoxicity) | 13.00 ± 1.00 µg/mL | 2 |

| Compound 9 (4-nitrophenylthiazole) | Candida utilis | MIC (Antifungal) | 250 µg/mL | 3 |

| Compound 6a (Acetamide derivative) | Osteoarthritis Rat Model | In vivo Inflammation | Dose-dependent reduction | 4 |

Standardized Experimental Methodologies

A core tenet of rigorous drug development is the use of self-validating experimental systems. The protocols below are engineered not just to yield results, but to internally verify their own accuracy through strategic controls and causality-driven steps.

Self-validating experimental workflow from chemical synthesis to biological efficacy evaluation.

Protocol 1: Regioselective Synthesis via Hantzsch Reaction

Causality Rationale: The Hantzsch thiazole synthesis is utilized due to its high atom economy and reliable regioselectivity. By reacting an α -haloketone with a thiourea/thioamide, cyclization is driven by the nucleophilic attack of the sulfur atom, followed by dehydration.

-

Preparation: Dissolve 1.0 equivalent of the appropriate thiosemicarbazone or thioamide in absolute ethanol.

-

Addition: Slowly add 1.0 equivalent of a substituted 2-bromo-1-(nitrophenyl)ethan-1-one. Note: The strong electron-withdrawing nature of the nitro group makes the intermediate susceptible to side reactions; thus, dropwise addition at room temperature is critical before heating.

-

Cyclization: Reflux the mixture for 3 to 5 hours. Monitor the reaction progress via TLC (Thin-Layer Chromatography) using a Hexane:Ethyl Acetate (7:3) mobile phase.

-

Purification: Cool the mixture to precipitate the crude product. Filter, wash with cold ethanol, and recrystallize to yield the pure nitrophenyl-thiazole derivative. Validate structure via 1 H-NMR, 13 C-NMR, and HRMS.

Protocol 2: Self-Validating Cytotoxicity Assay (MTT)

Causality Rationale: The MTT assay is selected because the reduction of the tetrazolium salt to formazan is directly proportional to mitochondrial metabolic activity, providing a reliable proxy for cell viability. To ensure trustworthiness, the protocol mandates the calculation of a Selectivity Index (SI) by testing on both tumoral (e.g., C6, A549) and non-tumoral (e.g., NIH/3T3) cell lines. This proves the compound is a targeted agent, not a broad-spectrum poison.

-

Seeding: Seed cancer cells (e.g., C6 rat glioma) and normal fibroblasts (NIH/3T3) into 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO 2 atmosphere.

-

Treatment: Treat cells with varying concentrations of the synthesized nitrophenyl-thiazole compound (e.g., 1 to 500 µg/mL). Include a negative control (0.1% DMSO vehicle) and a positive control (Cisplatin) to benchmark relative potency.

-

Incubation: Incubate for 48 hours to allow sufficient time for cell cycle arrest and apoptosis induction.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. The viable cells will metabolize MTT into insoluble purple formazan crystals.

-

Solubilization & Readout: Remove the media and dissolve the formazan in 100 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader.

-

Data Validation: Calculate the IC 50 values. Validate the therapeutic window by calculating the Selectivity Index ( SI=IC50(Normal)/IC50(Cancer) ). An SI > 3 indicates favorable targeted biological activity.

References

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.[Link]

-

Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. NIH/PMC.[Link]

-

Anti-Inflammatory, Antioxidant, and Analgesic Effects of Nitrophenylthiazole Acetamide in a Papain-Induced Osteoarthritis Rat Model. ResearchGate.[Link]

-

Cytotoxic, Apoptotic and DNA Synthesis Inhibitory Effects of Some Thiazole Derivatives. Bentham Science.[Link]

Sources

Discovery and Development of N-Methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine: A Privileged Scaffold in Medicinal Chemistry

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, the 2-aminothiazole core has cemented its status as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including kinases, bacterial enzymes, and G-protein-coupled receptors[1]. This whitepaper explores the discovery, synthesis, and application of N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine (CAS: 1007563-29-2), a highly functionalized building block that exemplifies rational physicochemical design.

As a Senior Application Scientist, I approach this molecule not merely as a catalog compound, but as a finely tuned instrument for probing biological space. The structural architecture of this compound is defined by three critical vectors:

-

The 2-Aminothiazole Core: Acts as a bioisostere for various hydrogen-bonding networks. The nitrogen atoms serve as potent hydrogen bond acceptors, while the amine provides a directional donor, frequently utilized to anchor molecules into the hinge region of kinases[2].

-

The N-Methyl Substitution: By methylating the exocyclic amine, we restrict the hydrogen bond donor capacity to a single vector and modulate the compound's lipophilicity. This prevents indiscriminate hydrogen bonding, thereby improving membrane permeability and target selectivity.

-

The Ortho-Nitro Phenyl Ring: The 2-nitro substitution is the most mechanistically fascinating feature. Sterically, the bulky nitro group forces the phenyl ring out of coplanarity with the thiazole core. This dihedral twist breaks molecular flatness, reducing π−π stacking-induced aggregation and improving aqueous solubility. Electronically, the strongly electron-withdrawing nitro group lowers the pKa of the thiazole nitrogen, modulating its basicity to prevent off-target hERG liability.

Chemical Synthesis: The Hantzsch Protocol

The synthesis of N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine relies on the classic Hantzsch Thiazole Synthesis [3]. This method involves the condensation of an α -haloketone with a thiourea derivative. The protocol below is designed as a self-validating system, ensuring high yield and purity by leveraging the intrinsic electronic properties of the intermediates[4].

Step-by-Step Methodology

Reagents:

-

2-Bromo-1-(2-nitrophenyl)ethanone (Electrophile, 1.0 eq)

-

N-Methylthiourea (Nucleophile, 1.1 eq)

-

Anhydrous Ethanol (Solvent)

-

Saturated Aqueous NaHCO 3 (Neutralization agent)

Procedure & Causality:

-

Dissolution: Dissolve 1.0 eq of 2-bromo-1-(2-nitrophenyl)ethanone in anhydrous ethanol (0.2 M concentration) at room temperature.

-

Causality: Ethanol is selected because its dielectric constant perfectly supports the stabilization of the highly polar S-alkylation transition state, while allowing the final hydrobromide salt to precipitate out of solution, driving the reaction forward.

-

-

Nucleophilic Attack: Add 1.1 eq of N-methylthiourea portion-wise under continuous stirring.

-

Causality: The sulfur atom of N-methylthiourea is highly nucleophilic. Portion-wise addition controls the exothermic S N 2 displacement of the bromide, preventing localized superheating and the formation of dark, polymeric byproducts.

-

-

Cyclization (Reflux): Heat the reaction mixture to reflux (78 °C) for 3 hours.

-

Causality: While S-alkylation occurs at room temperature, thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic addition of the amine to the carbonyl carbon, forming the hydroxythiazoline intermediate, followed by acid-catalyzed dehydration to yield the aromatic thiazole ring.

-

-

Neutralization & Precipitation: Cool the mixture to 0 °C and slowly add saturated aqueous NaHCO 3 until the pH reaches 7.5.

-

Causality: The product initially forms as a highly soluble hydrobromide salt. Neutralization liberates the free base. The non-coplanar geometry of the free base reduces its solubility in the aqueous ethanol mixture, causing it to crash out as a crystalline solid.

-

-

Isolation: Filter the precipitate under vacuum, wash with ice-cold water to remove residual salts and unreacted thiourea, and dry under high vacuum.

Reaction Mechanism Pathway

Caption: Mechanistic pathway of the Hantzsch synthesis for N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine.

Physicochemical Profiling & Drug-Likeness

To evaluate the utility of this compound in high-throughput screening (HTS) and lead optimization, we must analyze its physicochemical properties. The data summarized below demonstrates strict adherence to Lipinski's Rule of Five, making it an ideal starting point for oral drug development.

| Property | Value | Pharmacological Implication |

| Molecular Weight | 235.26 g/mol | Highly ligand-efficient; leaves ample "molecular weight budget" for downstream derivatization. |

| Formula | C 10 H 9 N 3 O 2 S | - |

| cLogP (Estimated) | ~2.4 | Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping. |

| Topological Polar Surface Area (TPSA) | ~70.7 Ų | Excellent range for intracellular target engagement; potential for blood-brain barrier (BBB) penetration. |

| H-Bond Donors | 1 | Restricted by N-methylation, enhancing permeability. |

| H-Bond Acceptors | 5 | Provides multiple vectors for target protein interaction (kinase hinge, etc.). |

| Rotatable Bonds | 2 | High structural rigidity minimizes entropic penalty upon target binding. |

Biological Screening & Assay Integration

In a drug discovery pipeline, N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine serves as an advanced screening hit. Its rigid, non-planar structure allows it to interrogate deep hydrophobic pockets that flat, planar molecules cannot access.

When integrated into a High-Throughput Screening (HTS) campaign, the compound is typically subjected to a cascading validation workflow. The presence of the nitro group is particularly advantageous here; it does not interfere with standard fluorescence-based assays (like TR-FRET), which are often confounded by highly conjugated, planar fluorophores.

HTS and Lead Optimization Workflow

Caption: Standard HTS to Lead Optimization workflow utilizing the 2-aminothiazole scaffold.

Future Perspectives: The Nitro Group as a Synthetic Handle

While N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine is biologically active in its own right, its greatest value to medicinal chemists lies in its potential for late-stage functionalization. The ortho-nitro group acts as a masked synthetic handle.

During the Lead Optimization phase (Node G in the workflow above), the nitro group can be selectively reduced to an aniline using catalytic hydrogenation (Pd/C, H 2 ) or chemical reduction (Fe/NH 4 Cl). This newly unmasked ortho-aniline can then be subjected to:

-

Amide Coupling: Reacting with diverse acid chlorides to probe the solvent-exposed regions of a binding pocket.

-

Urea Formation: Reacting with isocyanates to generate potent, multi-dentate hydrogen-bonding networks.

-

Bicyclic Ring Closure: Condensation with orthoesters to form tricyclic fused systems, locking the conformation entirely.

By understanding the causality behind its structural features and synthetic pathways, researchers can leverage this specific thiazole derivative to accelerate the discovery of novel therapeutics.

References

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI Pharmaceuticals URL:[Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: PubMed Central (PMC) / Molecules URL:[Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives Source: IntechOpen URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

Mechanism of Action Deconvolution for N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine: A Technical Guide to Profiling Privileged Scaffolds

Target Audience: Early-stage drug discovery scientists, assay developers, and medicinal chemists. Document Type: Technical Whitepaper & Deconvolution Guide Compound Identity: N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine (CAS: 1007563-29-2)

Executive Summary

In early-stage drug discovery, identifying a high-affinity hit from a screening library is only the first step; deconvoluting its precise Mechanism of Action (MoA) is the critical bottleneck. N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine is a classic example of a privileged screening hit[1]. Built upon the highly versatile 2-aminothiazole core, this compound possesses structural hallmarks commonly associated with ATP-competitive kinase inhibition and anti-microbial target engagement.

As a Senior Application Scientist, I have designed this whitepaper to serve as an authoritative, step-by-step guide for deconvoluting the MoA of this specific compound. Rather than relying on assumptions, this guide provides a rigorous, self-validating experimental framework—bridging structural pharmacophore analysis, biochemical kinetics, and live-cell target engagement—to empirically prove how this molecule exerts its biological effect.

Structural Pharmacophore Analysis & Putative Target Space

Before designing empirical assays, we must establish the mechanistic hypotheses dictated by the molecule's structure. The 2-aminothiazole scaffold is a well-documented privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors (e.g., Dasatinib) [1].

For N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine , the MoA is predicted by three distinct structural motifs:

-

The 1,3-Thiazol-2-amine Core: This is a classic ATP-competitive hinge-binding motif. The thiazole nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor, perfectly mimicking the binding of the adenine ring of ATP within the kinase hinge region.

-

The N-Methyl Substitution: By methylating the exocyclic amine, the molecule is restricted to a single hydrogen bond donor. This subtle modification is a known strategy to increase kinase selectivity by preventing promiscuous binding to off-target kinases that require a dual-donor interaction.

-

The 2-Nitrophenyl Ring: The nitro group is strongly electron-withdrawing and sterically demanding. In a kinase pocket, this moiety likely projects into the hydrophobic specificity pocket (e.g., the DFG-out allosteric site), potentially stabilizing an inactive kinase conformation. Alternatively, in anti-microbial contexts, the nitroaromatic group can act as a redox-active warhead.

Pharmacophore analysis and putative target interactions of the 2-aminothiazole scaffold.

Phase 1: Biochemical Deconvolution (TR-FRET Profiling)

To validate the hypothesis that this compound is an ATP-competitive kinase inhibitor, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality Check: Why TR-FRET? Nitroaromatic compounds frequently exhibit auto-fluorescence or colorimetric quenching, which causes false positives in standard absorbance assays. TR-FRET utilizes a time-delay measurement that completely bypasses compound interference, ensuring high-fidelity data.

Step-by-Step Protocol: ATP-Competition Assay

This protocol is designed to prove competitive binding via Schild plot analysis.

-

Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Titration: Using an acoustic liquid handler (e.g., Echo 550), dispense N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine in a 10-point, 3-fold serial dilution (starting at 10 µM) into two parallel 384-well pro-plates.

-

Enzyme Pre-incubation: Add 5 µL of the target kinase (e.g., c-Src) at 2X final concentration. Incubate for 15 minutes at room temperature. Causality: This allows the compound to reach binding equilibrium before substrate introduction.

-

Reaction Initiation (The Validation Step):

-

To Plate A, add 5 µL of 2X ATP/Substrate mix where final [ATP] = Km (e.g., 10 µM).

-

To Plate B, add 5 µL of 2X ATP/Substrate mix where final[ATP] = 1 mM (Physiological concentration).

-

-

Detection: After a 60-minute reaction, add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and ULight-streptavidin. Incubate for 1 hour.

-

Readout: Measure emission ratios (665 nm / 615 nm) on a multi-mode reader.

Self-Validating System Check: If the compound is truly ATP-competitive, the IC50 in Plate B (1 mM ATP) must shift rightward (weaken) by at least 10-fold compared to Plate A. If the IC50 remains unchanged, the compound is an allosteric or non-competitive inhibitor.

Phase 2: Cellular Target Engagement (CETSA)

Biochemical affinity does not guarantee cellular efficacy. The compound must cross the lipid bilayer and compete with high intracellular ATP concentrations (~1-5 mM). To prove physiological target engagement, we employ the Cellular Thermal Shift Assay (CETSA) [2].

Causality Check: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tagg ). This allows us to prove direct binding inside a living cell without modifying the compound or the target.

Step-by-Step Protocol: Intact Cell CETSA

-

Cell Treatment: Incubate intact target cells (e.g., K562 cells for leukemia targets) with 10 µM of N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine or a DMSO vehicle control for 1 hour at 37°C.

-

Thermal Aliquoting: Divide the cell suspension into 8 PCR tubes (50 µL each). Subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

-

Lysis: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 20°C). Causality: Mild, detergent-free lysis is critical to avoid artificially destabilizing the protein complexes.

-

Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Causality: Heat-denatured, unbound proteins will precipitate into the pellet, while ligand-stabilized proteins remain in the soluble supernatant.

-

Detection: Analyze the soluble fractions via quantitative Western Blot. Plot the relative protein abundance against temperature to generate a melt curve.

Self-Validating System Check: A positive target engagement is confirmed only if the compound induces a positive thermal shift ( ΔTagg>2∘C ) compared to the DMSO control, while total protein levels (assessed prior to centrifugation) remain identical across all samples.

Step-by-step mechanism of action deconvolution workflow from biochemical screening to CETSA.

Quantitative Data Interpretation

To illustrate how the data from the above protocols are synthesized to confirm the MoA, the table below presents a representative deconvolution profile for a 2-aminothiazole hit behaving as an ATP-competitive inhibitor.

| Target Kinase | Biochemical IC50 (ATP @ Km ) | Biochemical IC50 (ATP @ 1mM) | Fold Shift | CETSA ΔTagg (°C) | MoA Conclusion |

| c-Src | 45 nM | 850 nM | 18.8x | +4.2 | Validated ATP-Competitive |

| PI3Kα | 120 nM | 2100 nM | 17.5x | +3.5 | Validated ATP-Competitive |

| AKT1 | >10,000 nM | >10,000 nM | N/A | +0.1 | Non-binder (Negative Control) |

Data Synthesis: The massive rightward shift in IC50 when ATP is increased to 1mM mathematically proves competition at the ATP hinge region. Furthermore, the robust ΔTagg shift in the CETSA assay confirms that the N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine scaffold successfully penetrates the cell membrane and outcompetes endogenous ATP to stabilize the target in a physiological environment [3].

Conclusion

Deconvoluting the mechanism of action for early-stage hits like N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine requires a transition from structural assumptions to empirical, self-validating workflows. By combining TR-FRET ATP-competition assays with live-cell CETSA profiling, researchers can confidently map the pharmacodynamics of 2-aminothiazole scaffolds, ensuring that only true, cell-permeable target engagers are advanced into lead optimization.

References

-

Das, J., et al. "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry, 2006. URL:[Link]

-

Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014. URL:[Link]

-

Lu, Q., et al. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." ACS Chemical Biology, 2023. URL:[Link]

Sources

Rational Target Deconvolution and Therapeutic Potential of N-Methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine: A Pharmacophore-Driven Analysis

Executive Summary

The compound N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine represents a highly functionalized derivative of the privileged 2-aminothiazole scaffold. In rational drug design, the 2-aminothiazole core is renowned for its synthetic tractability, favorable physicochemical properties, and profound ability to act as a bioisostere for purines, pyrimidines, and pyridines. This whitepaper provides an in-depth mechanistic analysis of this specific molecule, extrapolating its structural features to identify potential therapeutic targets, and outlines the rigorous experimental workflows required for empirical target deconvolution.

Structural and Physicochemical Profiling

To understand the therapeutic potential of N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine, we must deconstruct its pharmacophore:

-

The 1,3-Thiazol-2-amine Core: This heteroaromatic system is a classic hydrogen-bond donor/acceptor module. The endocyclic nitrogen acts as a potent H-bond acceptor, while the exocyclic amine acts as an H-bond donor.

-

The N-Methyl Substitution: Unlike primary 2-aminothiazoles, the secondary amine (N-methyl) restricts rotational degrees of freedom and introduces a localized steric bulk. This modification often fine-tunes target selectivity by preventing the amine from acting as a dual H-bond donor, thereby filtering out off-target interactions that rely on primary amine networks.

-

The 4-(2-Nitrophenyl) Moiety: The nitro group at the ortho position is the most critical structural determinant. It is strongly electron-withdrawing, altering the electron density of the thiazole ring. More importantly, the steric clash between the ortho-nitro oxygen and the thiazole sulfur/nitrogen forces the two rings out of coplanarity. This highly twisted, non-planar conformation allows the molecule to interlock with deep, narrow hydrophobic pockets that planar molecules cannot access.

Primary Potential Therapeutic Targets (Mechanistic Rationale)

Based on established Structure-Activity Relationships (SAR) of the 2-aminothiazole class, three primary therapeutic domains emerge for this compound.

A. Protein Kinases (Oncology / Inflammation)

The 2-aminothiazole scaffold is a cornerstone in the development of ATP-competitive kinase inhibitors, most notably exemplified by the discovery of the pan-Src/Abl inhibitor Dasatinib [1].

-

Mechanistic Rationale: The thiazole nitrogen and the exocyclic N-methyl amine can form a bidentate hydrogen-bonding network with the backbone amide carbonyl and NH of the kinase hinge region. The twisted 2-nitrophenyl group is perfectly primed to project into the hydrophobic DFG-out pocket (characteristic of Type II kinase inhibitors), potentially locking the kinase in an inactive conformation.

B. Cholinesterases (Neurodegenerative Diseases)

Recent advances have highlighted 2-aminothiazole derivatives as potent, multi-target anti-Alzheimer's agents, specifically functioning as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) [2].

Mechanistic Rationale: The molecule's length and aromaticity allow it to span the AChE active site gorge. The N-methyl-thiazole core can anchor into the Catalytic Active Site (CAS) via π

π stacking with Trp86, while the 2-nitrophenyl group extends toward the Peripheral Anionic Site (PAS), interacting with Trp286.C. Bacterial Enzymes (Antimicrobial / Antitubercular)

Aminothiazoles exhibit profound efficacy against Mycobacterium tuberculosis by targeting essential cell wall biosynthesis enzymes [3].

-

Mechanistic Rationale: The high lipophilicity of the 2-nitrophenyl group aids in penetrating the lipid-rich mycobacterial cell wall. The nitro group itself can also serve as a substrate for mycobacterial nitroreductases (e.g., Ddn), potentially acting as a prodrug that generates reactive nitrogen species intracellularly.

Diagram 1: Kinase hinge region binding mechanism of the 2-aminothiazole scaffold.

Experimental Protocols for Target Deconvolution

To empirically validate the therapeutic targets of N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine, the following self-validating experimental workflows must be executed.

Protocol 1: High-Throughput Radiometric Kinase Profiling

This protocol quantifies the compound's ability to inhibit target kinases via ATP competition.

-

Step 1: Enzyme and Substrate Preparation

-

Action: Prepare recombinant kinase domains in HEPES buffer (pH 7.5) supplemented with 10 mM MgCl 2 , 1 mM EGTA, and 0.01% Brij-35.

-

Causality: HEPES maintains physiological pH without chelating metals. Mg 2+ is an essential cofactor for ATP binding. EGTA chelates trace Ca 2+ to prevent the activation of off-target calcium-dependent proteases, ensuring signal specificity. Brij-35 prevents non-specific adsorption of the highly lipophilic compound to the microplate walls.

-

-

Step 2: Compound Incubation

-

Action: Pre-incubate the kinase with serial dilutions of the compound (0.1 nM to 10 µM) for 30 minutes at room temperature prior to ATP addition.

-

Causality: Pre-incubation allows for the equilibration of slow-binding inhibitors. This is critical for compounds harboring bulky ortho-substituted phenyl rings, which often require time to induce the DFG-out conformational shift in Type II binding.

-

-

Step 3: Reaction Initiation and Quenching

Action: Initiate the reaction by adding[ γ

33 P]-ATP (set precisely at the apparent Km for each specific kinase) and the substrate peptide. Incubate for 2 hours, then quench with 3% phosphoric acid. -

Causality: Setting ATP at the Km ensures the assay is highly sensitive to ATP-competitive inhibitors (like aminothiazoles) while remaining physiologically relevant. Phosphoric acid halts the reaction by denaturing the kinase and protonating the peptide substrate for subsequent binding to phosphocellulose filters.

Step 4: Self-Validation System

-

Action: Run parallel assays with Staurosporine (positive control) and DMSO vehicle (negative baseline). Calculate the Z'-factor.

-

Causality: A Z'-factor > 0.5 validates the assay's dynamic range and confirms that any observed inhibition is due to the compound, not assay drift or buffer artifacts.

Protocol 2: Activity-Based Protein Profiling (ABPP)

To discover novel or unexpected targets (e.g., bacterial enzymes or neurodegenerative targets) in a live-cell environment.

-

Step 1: Probe Synthesis

-

Action: Synthesize an analog of the compound bearing a diazirine photo-crosslinker and a terminal alkyne handle.

-

Causality: Diazirine is selected over benzophenone due to its minimal steric footprint, which preserves the native binding affinity of the parent compound. The alkyne handle permits bioorthogonal click chemistry (CuAAC), enabling in situ live-cell labeling without disrupting cellular membrane permeability.

-

-

Step 2: In Situ Proteome Labeling

-

Action: Incubate live cells with the probe (5 µM) for 1 hour, followed by UV irradiation (365 nm) for 10 minutes on ice.

-

Causality: UV irradiation generates a highly reactive carbene intermediate from the diazirine, forming a permanent covalent bond with the target protein. Performing this on ice prevents heat-induced protein denaturation and minimizes non-specific thermal crosslinking.

-

-

Step 3: Click Chemistry and Enrichment

-

Action: Lyse cells and perform CuAAC with biotin-azide. Enrich the labeled proteins using streptavidin-functionalized magnetic beads.

-

Causality: The covalent biotin tag allows for stringent washing (using SDS and urea) of the magnetic beads, stripping away non-specifically bound background proteins prior to LC-MS/MS analysis.

-

-

Step 4: Self-Validation System (Competitive Displacement)

-

Action: Pre-incubate a parallel cell culture with a 100x molar excess of the unmodified N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine before adding the ABPP probe.

-

Causality: True therapeutic targets will show a loss of MS/MS signal in this control group (as the unmodified compound outcompetes the probe). Proteins that still show up are non-specific binders and are mathematically filtered out of the final dataset.

-

Diagram 2: Activity-Based Protein Profiling (ABPP) workflow for target deconvolution.

Quantitative Data Presentation

The following table summarizes the extrapolated binding affinities of N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine across its predicted target classes, derived from the SAR of closely related 2-aminothiazole analogs.

Target ClassRepresentative ProteinPutative Binding ModeExtrapolated IC 50 Range*Primary Interaction MotifProtein KinasesSrc, VEGFR2, CDKsATP-competitive (Hinge region)10 nM - 500 nMThiazole N (H-bond), 2-Nitrophenyl (Hydrophobic)CholinesterasesAChE, BChEDual-site (CAS and PAS)0.5 µM - 5.0 µMAromatic π π stacking, N-methyl steric fitBacterial EnzymesDprE1 (M. tuberculosis)Non-covalent allosteric1.0 µM - 10.0 µMNitro-group bioactivation, Lipophilic partitioning *Note: Values are predictive extrapolations based on structural homology models and require empirical validation via the protocols outlined in Section 4.

References

-

2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. URL: [Link]

-

Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents. Archiv der Pharmazie. URL:[Link]

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

structure-activity relationship (SAR) of 2-aminothiazole derivatives

Deconstructing the 2-Aminothiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Rational Drug Design

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that are described as "privileged." Among these, the 2-aminothiazole ring system stands out as a remarkably versatile pharmacophore. Its unique electronic properties, characterized by a hydrogen-bond donor (the exocyclic amine) and a hydrogen-bond acceptor (the thiazole nitrogen), make it an ideal bioisostere for nucleotide bases, particularly in targeting the ATP-binding hinge region of kinases[1]. Beyond oncology, this scaffold has demonstrated profound utility in neurodegenerative diseases, antimicrobial development, and allosteric modulation[2].

This whitepaper provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-aminothiazole derivatives, detailing the mechanistic causality behind structural modifications, and outlining self-validating experimental workflows for their optimization.

The most prominent application of the 2-aminothiazole core is in competitive kinase inhibition. The discovery of Dasatinib (BMS-354825), a sub-nanomolar pan-Src and BCR-ABL inhibitor, perfectly illustrates the rational optimization of this scaffold[1].

The 2-aminothiazole core mimics the adenine ring of ATP. During lead optimization, the orientation of the scaffold within the kinase active site is dictated by critical hydrogen bonds. For instance, in Abl kinase, the 2-amino group acts as a hydrogen-bond donor to the backbone carbonyl of Met318, while the thiazole nitrogen acts as an acceptor from the backbone amide of Met318.

Structural Vectors for Optimization:

-

C2-Amine Substitution: Functionalizing the 2-amino group (e.g., with substituted pyrimidines or amides) allows the molecule to project deeply into the hydrophobic pocket adjacent to the hinge region, drastically increasing binding affinity[1].

-

C4 Substitution (The Gatekeeper Interaction): The substituent at the 4-position of the thiazole ring packs directly against the kinase "gatekeeper" residue. SAR studies reveal that a methyl group at C4 is optimal for Src/Lck inhibition; replacing it with larger groups (ethyl, phenyl) or electron-withdrawing groups (CF3) causes steric clashes or electronic repulsion, attenuating potency[1].

-

C5 Substitution (The Solvent Channel): Extending the molecule at the 5-position (e.g., via a carboxamide linkage) directs the derivative out toward the solvent-exposed channel. This vector is highly tolerant of polar modifications, allowing medicinal chemists to tune pharmacokinetic properties (like aqueous solubility) without disrupting the primary pharmacophore[1].

Caption: BCR-ABL/Src Kinase Signaling Pathway and 2-Aminothiazole Competitive Inhibition.

Quantitative SAR Data: Substituent Effects on Potency

To understand the sensitivity of the kinase active site to 2-aminothiazole modifications, we must analyze the biochemical assay data from the iterative SAR optimization of the Dasatinib template. The table below summarizes the critical impact of the C4-substituent on biochemical potency against Lck and Src kinases[1].

Table 1: SAR of 2-Aminothiazole Derivatives against Lck/Src Kinases

| Compound Iteration | C4 Substituent | N2 Substituent | C5 Substituent | hLck IC₅₀ (nM) | Src IC₅₀ (nM) |

| Initial Hit (1) | Methyl | Hydrogen | Carboxamide | 5,000 | >10,000 |

| Analog A | Hydrogen (H) | Substituted Pyrimidine | Carboxamide | >30,000 | >30,000 |

| Analog B | Ethyl (Et) | Substituted Pyrimidine | Carboxamide | >30,000 | >30,000 |

| Analog C | Trifluoromethyl (CF₃) | Substituted Pyrimidine | Carboxamide | >30,000 | >30,000 |

| Dasatinib (2) | Methyl (CH₃) | Substituted Pyrimidine | Carboxamide | 0.4 | 0.5 |

Data Interpretation: The precipitous drop in potency (IC₅₀ > 30 μM) when the C4-methyl group is replaced by H, Et, or CF₃ highlights a rigid steric boundary. The active site requires exact van der Waals packing at this position; any deviation disrupts the critical bidentate hydrogen bonds at the adjacent hinge interface[1].

Expanding the Pharmacological Space

While ATP-competitive kinase inhibition is the hallmark of 2-aminothiazoles, rational structural modifications can pivot the scaffold toward entirely different mechanisms of action:

-

Allosteric Kinase Modulators: By introducing carboxylic acid functions and bulky aryl groups at the 4-position, 2-aminothiazoles can be engineered to bind outside the ATP pocket. For example, specific derivatives act as non-ATP-competitive allosteric inhibitors of Protein Kinase CK2, stabilizing the enzyme in an inactive conformation[3].

-

Neurodegenerative Targets (CDK5 & Prions): 2-aminothiazole isobutyramides have been optimized as selective inhibitors of CDK5/p25 (IC₅₀ ~320 nM), a target for Alzheimer's disease, achieving up to 12-fold selectivity over the closely related CDK2[4]. Furthermore, high-throughput screening has identified distinct 2-aminothiazole scaffolds capable of inducing the clearance of misfolded prion proteins (PrPSc) at micromolar concentrations, operating via a mechanism entirely distinct from kinase inhibition[5].

Experimental Workflows: Self-Validating SAR Protocols

To drive SAR optimization, biochemical data must be absolute. False positives from compound auto-fluorescence or aggregation can derail a medicinal chemistry program. Below is the self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol I mandate for evaluating 2-aminothiazole kinase inhibitors.

Protocol: High-Throughput TR-FRET Kinase Assay for SAR Validation

Objective: Quantitatively determine the IC₅₀ of synthesized 2-aminothiazole analogs against target kinases.

Step 1: Compound Preparation & Acoustic Dispensing

-

Action: Prepare a 10-point, 3-fold serial dilution of the 2-aminothiazole derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler.

-

Causality: A 3-fold dilution provides a broad logarithmic concentration range (e.g., 10 μM to 0.5 nM) necessary for capturing the upper and lower asymptotes of the dose-response curve, ensuring an accurate Hill slope calculation.

Step 2: Enzyme-Substrate Pre-Incubation

-

Action: Add 5 μL of Kinase/Biotinylated-Peptide substrate mix in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature for 30 minutes.

-

Causality: Many highly potent 2-aminothiazoles exhibit slow-binding kinetics. Pre-incubating the inhibitor with the enzyme before ATP addition allows the system to reach thermodynamic equilibrium, preventing artificially weak (right-shifted) IC₅₀ artifacts.

Step 3: Reaction Initiation

-

Action: Add 5 μL of ATP solution to initiate the reaction.

-

Causality & Validation: The final ATP concentration must be calibrated to equal its apparent Km for the specific kinase. Operating exactly at Km ensures the assay is highly sensitive to ATP-competitive hinge-binders while maintaining a robust signal velocity.

Step 4: Quenching and Detection

-

Action: After 60 minutes, add 10 μL of stop buffer containing EDTA, a Europium-labeled anti-phospho antibody, and APC-labeled streptavidin. Read the plate (Excitation: 340 nm; Emission: 615 nm and 665 nm).

-

Causality: EDTA chelates the Mg²⁺ cofactor, instantly terminating kinase activity. TR-FRET eliminates background auto-fluorescence because the time-delayed measurement only captures the energy transfer between the Europium donor and APC acceptor when brought into proximity by the phosphorylated peptide.

Step 5: Quality Control (Self-Validation)

-

Action: Calculate the Z'-factor using DMSO (vehicle) and a pan-kinase inhibitor (e.g., Staurosporine) as controls.

-

Validation: The assay plate is only validated for SAR decision-making if the Z'-factor is > 0.6, proving strict separation between positive and negative controls.

Caption: Iterative SAR Optimization Workflow for 2-Aminothiazole Derivatives.

Conclusion

The 2-aminothiazole scaffold is a masterclass in rational drug design. By understanding the precise spatial and electronic requirements of the target binding site—whether it is the rigid C4-methyl requirement for Src/Abl inhibition or the allosteric pockets of CK2—medicinal chemists can predictably tune this core. When coupled with rigorous, self-validating biochemical assays, the 2-aminothiazole remains one of the most reliable starting points for novel therapeutic discovery.

References

- 2-aminothiazole as a Novel Kinase Inhibitor Template.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: Molecules / PubMed URL

- Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL

- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2 Source: PMC / NIH URL

- Discovery of 2-Aminothiazoles as Potent Antiprion Compounds Source: Journal of Virology / ASM Journals URL

Sources

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]